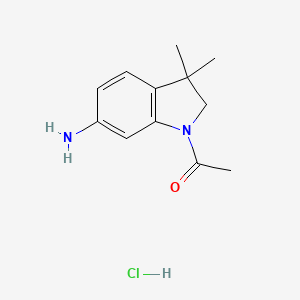
tert-butyl (((1R,2R)-2-(2-(cyclopropylmethoxy)-5-hydroxyphenyl)cyclopropyl)methyl)carbamat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl (((1R,2R)-2-(2-(cyclopropylmethoxy)-5-hydroxyphenyl)cyclopropyl)methyl)carbamat is a useful research compound. Its molecular formula is C19H27NO4 and its molecular weight is 333.428. The purity is usually 95%.
BenchChem offers high-quality tert-butyl (((1R,2R)-2-(2-(cyclopropylmethoxy)-5-hydroxyphenyl)cyclopropyl)methyl)carbamat suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl (((1R,2R)-2-(2-(cyclopropylmethoxy)-5-hydroxyphenyl)cyclopropyl)methyl)carbamat including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Intermediates
Synthesis of Related Compounds : Tert-Butyl carbamates, similar to the compound , serve as important intermediates in synthesizing biologically active compounds, such as omisertinib (AZD9291). A study by Zhao et al. (2017) details a synthetic method for a related compound, emphasizing its role in the creation of pharmaceutical agents Zhao et al., 2017.
Enantioselective Synthesis : The title compound and its analogs are used in enantioselective synthesis, which is crucial for creating specific stereoisomers of pharmaceutical compounds. For instance, Ober et al. (2004) utilized a tert-butyl carbamate derivative for synthesizing carbocyclic analogues of nucleotides Ober et al., 2004.
Preparation for Diels-Alder Reactions : Tert-butyl carbamates are also prepared for use in Diels-Alder reactions, a key method in organic chemistry for creating cyclic structures. Padwa et al. (2003) discuss the preparation and application of a tert-butyl carbamate derivative in this context Padwa et al., 2003.
Biochemical and Medicinal Chemistry Applications
Intermediate in Insecticide Synthesis : Carbamate derivatives, including tert-butyl variants, are used to create insecticides. For example, Brackmann et al. (2005) describe the synthesis of spirocyclopropanated analogues of Thiacloprid and Imidacloprid, two insecticides, from a tert-butyl carbamate intermediate Brackmann et al., 2005.
Photochemical Applications : Tert-butyl carbamates are involved in photochemical reactions leading to ring contractions, as explored by Crockett and Koch (2003) in the synthesis of cyclopropanone derivatives Crockett & Koch, 2003.
Crystallography and Structural Chemistry
Crystal Structure Analysis : The structural properties of tert-butyl carbamates are analyzed to understand their molecular configurations, as demonstrated by Oku et al. (2004), who examined the crystal structure of a related carbamate derivative Oku et al., 2004.
Intermolecular Interactions : These compounds are also studied for their intermolecular interactions, such as hydrogen bonding patterns, which are crucial for understanding their reactivity and stability. This is illustrated by the work of Das et al. (2016), who studied the hydrogen bonding in two carbamate derivatives Das et al., 2016.
properties
IUPAC Name |
tert-butyl N-[[(1R,2R)-2-[2-(cyclopropylmethoxy)-5-hydroxyphenyl]cyclopropyl]methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4/c1-19(2,3)24-18(22)20-10-13-8-15(13)16-9-14(21)6-7-17(16)23-11-12-4-5-12/h6-7,9,12-13,15,21H,4-5,8,10-11H2,1-3H3,(H,20,22)/t13-,15+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMGCJBYXCRQGS-DZGCQCFKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC1C2=C(C=CC(=C2)O)OCC3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1C[C@H]1C2=C(C=CC(=C2)O)OCC3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


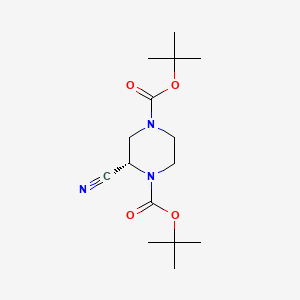
![9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine](/img/structure/B572105.png)
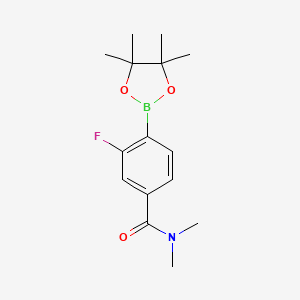
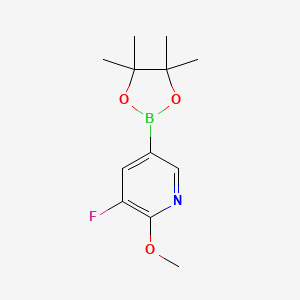


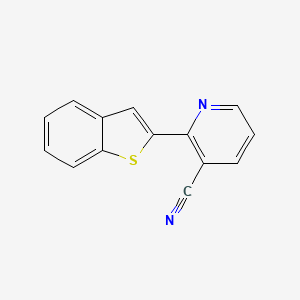
![2-Chloro-4-[2-(methylsulfanyl)phenyl]benzonitrile](/img/structure/B572114.png)
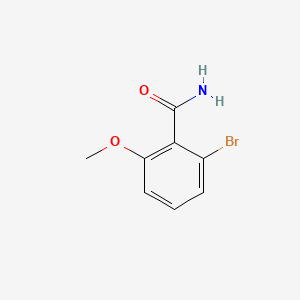
![5-Chloro-3-nitropyrazolo[1,5-A]pyrimidine](/img/structure/B572117.png)
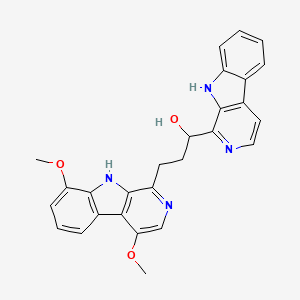
![Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate](/img/structure/B572120.png)
